molecular formula C12H14BF3O3 B6363127 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol CAS No. 2096995-37-6

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol

Cat. No. B6363127
CAS RN: 2096995-37-6
M. Wt: 274.05 g/mol
InChI Key: BEFCQRFDWLSSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol, also known as 4-DTF, is a novel small molecule that has gained attention in recent years due to its potential applications in the fields of chemistry and biology. 4-DTF is a boronic acid derivative that has been found to exhibit several unique properties, including the ability to form strong hydrogen bonds and to interact with metals. In addition, 4-DTF has been shown to interact with a variety of substrates, including proteins and nucleic acids, making it an attractive target for synthetic and biological applications.

Scientific Research Applications

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been studied extensively in the fields of chemistry and biology, and it has been shown to possess a variety of interesting properties. In particular, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been found to be a potent inhibitor of enzymes, such as proteases and kinases, and it has been used in the study of protein-protein interactions. In addition, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been used in the study of DNA-protein interactions, and it has been found to be a useful tool for studying the structure and function of DNA. Finally, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been used in the study of the structure and function of proteins, and it has been found to be a useful tool for protein engineering.

Mechanism of Action

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is thought to act by forming hydrogen bonds with its target molecule, thus preventing the target molecule from performing its normal function. In addition, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol may also interact with the active site of the target molecule, thus preventing the binding of other molecules. Finally, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol may also interact with the substrate of the target molecule, thus preventing the substrate from binding to the target molecule.
Biochemical and Physiological Effects
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been shown to have a variety of biochemical and physiological effects. In particular, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been found to inhibit the activity of several enzymes, including proteases and kinases. In addition, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been found to interact with a variety of substrates, including proteins and nucleic acids. Finally, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been found to interact with a variety of other molecules, including metals and organic compounds.

Advantages and Limitations for Lab Experiments

The use of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol in laboratory experiments has several advantages. In particular, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is a small molecule that is relatively easy to synthesize and is stable over a wide range of temperatures and pH levels. In addition, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is a potent inhibitor of enzymes, making it useful for the study of enzyme-substrate interactions. Finally, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is a versatile molecule that can interact with a variety of substrates, making it useful for a variety of biological and chemical applications.
However, there are also some limitations to the use of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol in laboratory experiments. In particular, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is a relatively new molecule and its long-term effects are not yet fully understood. In addition, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is a potent inhibitor of enzymes and may interfere with the normal functioning of the target molecule. Finally, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol may interact with other molecules, which may lead to unexpected results.

Future Directions

There are a number of potential future directions for the use of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol in scientific research. In particular, further research is needed to understand the long-term effects of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol on enzymes and other molecules. In addition, further research is needed to understand the mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol and to identify potential new targets for its use. Finally, further research is needed to identify new applications for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol, such as in the study of protein-protein interactions and in the development of novel drugs.

Synthesis Methods

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol can be synthesized by a variety of methods, including the use of organometallic reagents, such as zinc and copper. One of the most commonly used methods for the synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is the reaction of 5,5-dimethyl-1,3,2-dioxaborinan-2-yl bromide with trifluoromethylphenol in the presence of a base. This reaction yields 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol in good yields and can be performed in a single step.

properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF3O3/c1-11(2)6-18-13(19-7-11)8-3-4-10(17)9(5-8)12(14,15)16/h3-5,17H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFCQRFDWLSSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol

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